molecular formula C6H5BrN2 B1375756 5-Bromo-4-vinylpyrimidine CAS No. 1333222-29-9

5-Bromo-4-vinylpyrimidine

Cat. No.: B1375756
CAS No.: 1333222-29-9
M. Wt: 185.02 g/mol
InChI Key: SEDPESMXZNGSEC-UHFFFAOYSA-N
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Description

5-Bromo-4-vinylpyrimidine is a heterocyclic organic compound with the molecular formula C₆H₅BrN₂. It is a derivative of pyrimidine, characterized by the presence of a bromine atom at the 5th position and a vinyl group at the 4th position of the pyrimidine ring. This compound is primarily used as a building block in organic synthesis and pharmaceutical research .

Safety and Hazards

Safety data sheets suggest that 5-Bromo-4-vinylpyrimidine may cause skin and eye irritation and may be harmful if inhaled . It is recommended to avoid dust formation, ingestion, and inhalation, and to use personal protective equipment when handling this chemical .

Biochemical Analysis

Biochemical Properties

5-Bromo-4-vinylpyrimidine plays a significant role in biochemical reactions, particularly in the context of nucleophilic substitution and free radical bromination. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound can act as a substrate for enzymes involved in pyrimidine metabolism, such as dihydroorotate dehydrogenase, which is crucial for the de novo synthesis of pyrimidine nucleotides . Additionally, this compound can form covalent bonds with nucleophilic amino acid residues in proteins, potentially altering their structure and function.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. Moreover, this compound can affect cellular metabolism by interacting with key metabolic enzymes, thereby altering the flux of metabolic pathways . These interactions can result in changes in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the formation of covalent bonds with biomolecules, such as nucleic acids and proteins. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For example, the compound can inhibit the activity of enzymes involved in DNA replication and repair, leading to genomic instability . Additionally, this compound can induce changes in gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can undergo degradation over time, leading to the formation of by-products that may have different biochemical properties . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential effects on cellular function, including alterations in cell cycle progression and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression . Threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response. Additionally, high doses of this compound can result in toxic or adverse effects, including cytotoxicity and organ damage .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to pyrimidine metabolism. The compound can be metabolized by enzymes such as dihydroorotate dehydrogenase, leading to the formation of various metabolites . These metabolites can further interact with other metabolic pathways, influencing the levels of key metabolites and altering metabolic flux. The compound’s involvement in pyrimidine metabolism highlights its potential as a tool for studying metabolic regulation and enzyme function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through nucleoside transporters, which facilitate its entry into the cytoplasm . Once inside the cell, this compound can bind to various intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can also be affected by factors such as blood flow and tissue permeability.

Subcellular Localization

The subcellular localization of this compound is an important determinant of its biochemical activity. The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through the presence of targeting signals or post-translational modifications . In the nucleus, this compound can interact with DNA and nuclear proteins, influencing gene expression and chromatin structure. In the mitochondria, the compound can affect mitochondrial function and energy metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-vinylpyrimidine typically involves the bromination of 4-vinylpyrimidine. One common method is the reaction of 4-vinylpyrimidine with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-vinylpyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4-vinylpyrimidine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both a bromine atom and a vinyl group allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

5-bromo-4-ethenylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2/c1-2-6-5(7)3-8-4-9-6/h2-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEDPESMXZNGSEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=NC=NC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50745090
Record name 5-Bromo-4-ethenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1333222-29-9
Record name Pyrimidine, 5-bromo-4-ethenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1333222-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-4-ethenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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